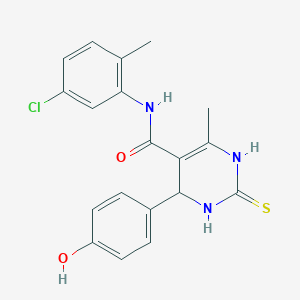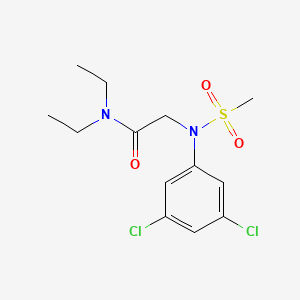![molecular formula C20H23ClN2O3S B5178785 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5178785.png)
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenoxy)acetamido]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an acetamido group, and a tetrahydrobenzothiophene core, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with chloroacetic acid to produce 4-chlorophenoxyacetic acid.
Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with an amine to form the acetamido derivative.
Cyclization: The acetamido derivative undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzothiophene core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenoxy)acetamido]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, which could have implications in drug development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)acetamido]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Another compound with a chlorophenoxy group and acetamido functionality, but with a different core structure.
4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid: Similar in having a chlorophenoxy group and acetamido functionality, but with a naphthalene core.
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid: Contains a chlorophenoxy group and acetamido functionality, with a different substitution pattern on the benzene ring.
Uniqueness
2-[2-(4-Chlorophenoxy)acetamido]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-2-3-12-4-9-15-16(10-12)27-20(18(15)19(22)25)23-17(24)11-26-14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCVMBAENATYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5178735.png)
![5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoic acid](/img/structure/B5178741.png)
![N-[(5-ethylfuran-2-yl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B5178748.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5178756.png)

![1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B5178771.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-4-carboxylate](/img/structure/B5178778.png)
![4-acetyl-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5178781.png)
![3-(3-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5178790.png)
